

Step-by-Step Guide to C14-4 LNP Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: C14-4

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These application notes provide a detailed, step-by-step guide for the synthesis, purification, and characterization of **C14-4** lipid nanoparticles (LNPs). The protocols outlined below are designed to be reproducible and scalable for various research and preclinical applications, including the delivery of mRNA for CAR-T cell engineering.

Introduction to C14-4 LNPs

C14-4 is an ionizable lipid that has demonstrated high efficiency for the delivery of mRNA to challenging cell types, such as primary human T cells, with low cytotoxicity.[1][2] LNPs formulated with **C14-4** are typically composed of four key components: the **C14-4** ionizable lipid, a helper phospholipid (such as DOPE), cholesterol, and a PEGylated lipid (like DMG-PEG 2000) to enhance stability and circulation time.[3][4] The acidic pKa of the **C14-4** lipid facilitates the encapsulation of negatively charged nucleic acids at a low pH and promotes their release into the cytoplasm following endocytosis.[5][6]

Quantitative Data Summary

The following tables summarize the physicochemical properties of **C14-4** LNPs formulated with different molar ratios and process parameters.

Table 1: **C14-4** LNP Formulation and Physicochemical Characteristics

Formulation ID	Molar Ratio (C14-4:DOPE:Cholesterol:PEG-lipid)	Particle Size (Z-average, nm)	Polydispersity Index (PDI)	mRNA Encapsulation Efficiency (%)	Reference
Standard C14-4	35:16:46.5:2.5	51.05 - 97.01	< 0.3	>95%	[7]
B10 (Optimized)	40:30:25:2.5	Not specified	Not specified	Not specified	[7]
Library A Screen	Varied	Not specified	Not specified	Not specified	[7]

Table 2: Influence of Process Parameters on LNP Characteristics (General Observations)

Parameter	Effect on Particle Size	Effect on PDI	Reference
Total Flow Rate (TFR) in Microfluidics	Increasing TFR generally decreases particle size.	Higher TFR can lead to lower PDI.	[8] [9]
Flow Rate Ratio (FRR) (Aqueous:Ethanol)	A higher FRR (e.g., 3:1) is commonly used and influences the mixing efficiency, which can affect particle size.	Optimized FRR contributes to a lower PDI.	[8] [10]
PEG-lipid Content	Increasing PEG-lipid content can decrease particle size.	Can influence PDI, with optimal concentrations leading to lower values.	[9] [10]

Experimental Protocols

Protocol for C14-4 LNP Synthesis using Microfluidics

This protocol describes the formulation of **C14-4** LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

- **C14-4** ionizable lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- mRNA of interest
- Ethanol (200 proof, molecular biology grade)
- Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free)
- Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device and syringe pumps

Procedure:

- Preparation of Lipid Stock Solution (Organic Phase):
 - Prepare individual stock solutions of **C14-4**, DOPE, cholesterol, and DMG-PEG 2000 in ethanol.
 - Combine the lipid stock solutions in a sterile, RNase-free tube to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 for the standard **C14-4** formulation).
 - Vortex thoroughly to ensure a homogenous mixture.
- Preparation of mRNA Solution (Aqueous Phase):
 - Dilute the mRNA to a final concentration of approximately 0.2 mg/mL in 50 mM Sodium Acetate Buffer (pH 4.0).[\[1\]](#)

- Ensure the solution is well-mixed by gentle pipetting.
- Microfluidic Mixing:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
 - Set the flow rate ratio (FRR) of the aqueous phase to the organic phase at 3:1.[\[8\]](#)[\[9\]](#)
 - Set the total flow rate (TFR) to a value between 10 and 25 mL/min.[\[1\]](#)
 - Initiate the pumps to start the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
 - Collect the resulting LNP suspension in a sterile, RNase-free container.
- Purification by Dialysis:
 - Transfer the LNP suspension to a dialysis cassette (e.g., 30 kDa MWCO).
 - Dialyze against 1000 volumes of PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.[\[1\]](#)
- Sterilization and Storage:
 - (Optional) Filter-sterilize the dialyzed LNP solution using a 0.22 µm syringe filter.[\[11\]](#)
 - Store the final **C14-4** LNP formulation at 4°C. For long-term storage, consider the addition of a cryoprotectant and storage at -80°C, though conditions should be optimized.[\[1\]](#)

Protocol for Determining mRNA Encapsulation Efficiency

This protocol utilizes a RiboGreen assay to quantify the amount of mRNA encapsulated within the LNPs.

Materials:

- **C14-4** LNP sample
- Quant-iT RiboGreen RNA Assay Kit
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Triton X-100 (1% v/v solution in TE buffer)
- 96-well black, flat-bottom plate
- Fluorescence microplate reader

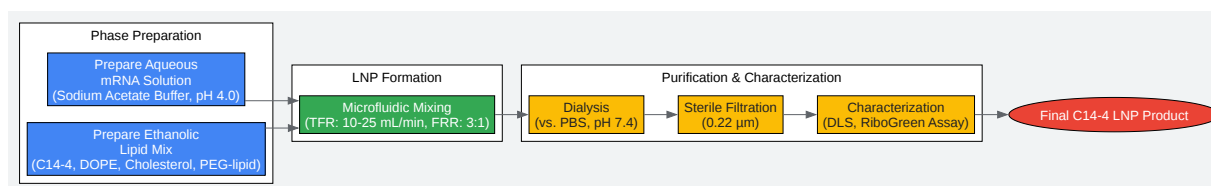
Procedure:

- Preparation of mRNA Standard Curve:
 - Prepare a series of mRNA standards of known concentrations in TE buffer.
- Sample Preparation:
 - In a 96-well plate, prepare two sets of wells for each LNP sample.
 - Set 1 (Total mRNA): Add the LNP sample and Triton X-100 solution. The detergent will lyse the LNPs, releasing the encapsulated mRNA.[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Set 2 (Free mRNA): Add the LNP sample and TE buffer (without Triton X-100). This will measure the unencapsulated mRNA.[\[12\]](#)[\[13\]](#)[\[14\]](#)
 - Incubate the plate at 37°C for 10-15 minutes to ensure complete lysis in the Triton X-100 containing wells.[\[12\]](#)[\[14\]](#)
- RiboGreen Assay:
 - Add the RiboGreen reagent to all standard and sample wells according to the manufacturer's instructions.
 - Incubate for 5 minutes at room temperature, protected from light.

- Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).[13]
- Calculation of Encapsulation Efficiency:
 - Use the standard curve to determine the concentration of mRNA in both sets of sample wells.
 - Calculate the encapsulation efficiency using the following formula:
 - Encapsulation Efficiency (%) = $[(\text{Total mRNA} - \text{Free mRNA}) / \text{Total mRNA}] \times 100$

Visualizations

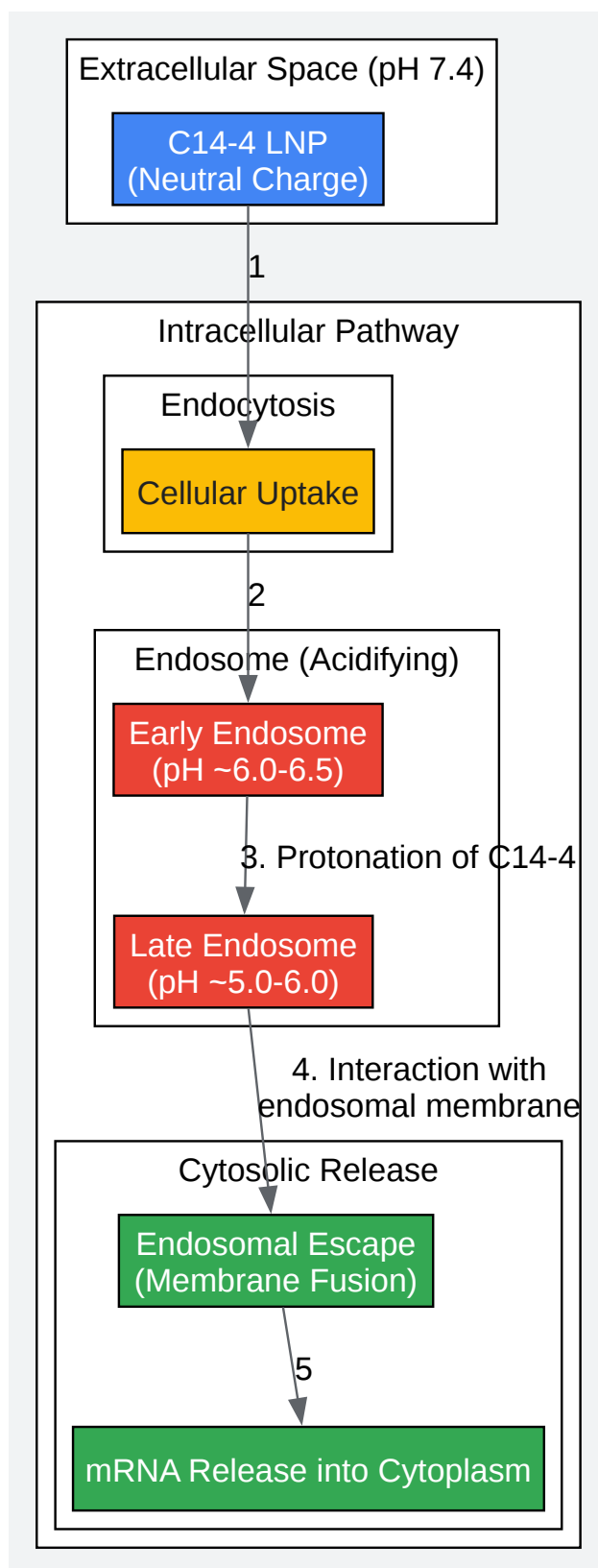
C14-4 LNP Synthesis Workflow



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Caption: Workflow for **C14-4** LNP synthesis, purification, and characterization.

Cellular Uptake and Endosomal Escape of C14-4 LNPs



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Caption: Cellular uptake and endosomal escape pathway of **C14-4** LNPs for mRNA delivery.

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